molecular formula C14H11N3OS2 B3900720 2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(2-thienyl)ethanone

2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(2-thienyl)ethanone

Cat. No.: B3900720
M. Wt: 301.4 g/mol
InChI Key: QSLWMECZNBCCKV-UHFFFAOYSA-N
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Description

The compound “2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(2-thienyl)ethanone” is a complex organic molecule that contains a 1,2,4-triazole ring, a phenyl group, a thienyl group, and a ketone group . The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms . The phenyl group is a six-membered aromatic ring (a benzene ring) minus a hydrogen atom. The thienyl group is a five-membered aromatic ring containing four carbon atoms and one sulfur atom. The ketone group consists of a carbon atom double-bonded to an oxygen atom.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups around the 1,2,4-triazole ring. The exact structure would depend on the specific synthetic pathway used and the conditions under which the compound was synthesized .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the 1,2,4-triazole ring, the phenyl group, the thienyl group, and the ketone group. Each of these groups has distinct chemical properties that would influence how the compound behaves in chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings (phenyl and thienyl groups) and the polar ketone group could influence its solubility, melting point, and boiling point .

Properties

IUPAC Name

2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS2/c18-11(12-7-4-8-19-12)9-20-14-15-13(16-17-14)10-5-2-1-3-6-10/h1-8H,9H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLWMECZNBCCKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NN2)SCC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(2-thienyl)ethanone
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2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(2-thienyl)ethanone
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2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(2-thienyl)ethanone
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2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(2-thienyl)ethanone
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2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(2-thienyl)ethanone
Reactant of Route 6
2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(2-thienyl)ethanone

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